N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes an azepane ring, a pyridazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where a suitable azepane derivative reacts with the pyridazine intermediate.
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide
- N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide
- N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-fluorobenzenesulfonamide
Uniqueness
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-31-20-11-13-22(32-2)23(17-20)33(29,30)27-19-9-7-18(8-10-19)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCCJKRJKANODL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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